molecular formula C13H12BrClN2O3S B12183089 5-bromo-N-(5-chloropyridin-2-yl)-2-ethoxybenzenesulfonamide

5-bromo-N-(5-chloropyridin-2-yl)-2-ethoxybenzenesulfonamide

Cat. No.: B12183089
M. Wt: 391.67 g/mol
InChI Key: OHTPPBUXILBTQJ-UHFFFAOYSA-N
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Description

5-bromo-N-(5-chloropyridin-2-yl)-2-ethoxybenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, antidiabetic, diuretic, antitumor, and antithyroid activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(5-chloropyridin-2-yl)-2-ethoxybenzenesulfonamide typically involves the reaction of 5-bromo-2-ethoxybenzenesulfonyl chloride with 5-chloropyridin-2-amine under suitable conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(5-chloropyridin-2-yl)-2-ethoxybenzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-bromo-N-(5-chloropyridin-2-yl)-2-ethoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as phosphoinositide 3-kinase (PI3K), by binding to their active sites. This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-(5-chloropyridin-2-yl)-2-ethoxybenzenesulfonamide is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. Its ethoxy group also contributes to its distinct chemical properties compared to similar compounds .

Properties

Molecular Formula

C13H12BrClN2O3S

Molecular Weight

391.67 g/mol

IUPAC Name

5-bromo-N-(5-chloropyridin-2-yl)-2-ethoxybenzenesulfonamide

InChI

InChI=1S/C13H12BrClN2O3S/c1-2-20-11-5-3-9(14)7-12(11)21(18,19)17-13-6-4-10(15)8-16-13/h3-8H,2H2,1H3,(H,16,17)

InChI Key

OHTPPBUXILBTQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=NC=C(C=C2)Cl

Origin of Product

United States

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